3,4-Dimethoxy-1-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123497-83-6 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3,4-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-9-7-5-4-6-8(9)10(15-2)11(16-3)12(13)14/h4-7H,1-3H3 |
InChI Key |
FJUGNBUBFFDDGK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Quinolin-2(1H)-one Derivatives
The construction of the core quinolin-2(1H)-one ring system can be achieved through several classical and modern synthetic routes.
Several named reactions have been fundamental in the synthesis of quinoline (B57606) and quinolinone derivatives. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.
Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. While primarily used for quinolines, modifications can lead to quinolinone structures. The mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration. chemicalbook.com
Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or ester. nih.gov This reaction can be catalyzed by either acids or bases and is a versatile method for preparing substituted quinolines and, by extension, quinolinones. mdpi.comnih.gov
Knorr Quinoline Synthesis: The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline, which is the tautomeric form of a quinolin-2(1H)-one. This method is particularly relevant for the direct formation of the quinolinone core.
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolin-2(1H)-ones (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). The Conrad-Limpach pathway, which proceeds through a Schiff base followed by thermal cyclization, is particularly useful for accessing precursors to 3,4-disubstituted quinolin-2(1H)-ones. nih.govpreprints.org
Table 1: Overview of Classical Name Reactions for Quinolin-2(1H)-one Synthesis
| Reaction Name | Reactants | Key Intermediate | Product Type |
| Combes Synthesis | Aniline, β-Diketone | Schiff Base | Substituted Quinoline |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Enamine/Imine | Substituted Quinoline |
| Knorr Synthesis | β-Ketoanilide | --- | 2-Hydroxyquinoline |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Schiff Base | 4-Hydroxyquinolin-2(1H)-one |
Modern synthetic approaches often utilize more specialized precursors and building blocks to construct the quinolin-2(1H)-one scaffold with greater control over substitution patterns. A scalable synthesis of halo-substituted quinolin-2(1H)-ones has been developed, starting from the acylation of anilines with methyl 3,3-dimethoxypropionate, followed by cyclization in sulfuric acid. researchgate.net This highlights the use of propanoyl synthons in building the heterocyclic ring.
Alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions typically yields a mixture of N- and O-alkylated products, with N-alkylation being the major pathway. oup.com However, the substitution pattern on the quinolinone ring can significantly influence the regioselectivity of alkylation. For instance, 8-substituted quinolin-2(1H)-ones often lead exclusively to O-alkylated products. oup.com
Targeted Synthesis of 3,4-Dimethoxy-1-methylquinolin-2(1H)-one and Analogues
The synthesis of the specifically substituted "this compound" requires strategic introduction of the methoxy (B1213986) groups at the C3 and C4 positions, followed by N-methylation.
Achieving the 3,4-dimethoxy substitution pattern is a key challenge. A plausible approach involves the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized quinolin-2(1H)-one core. For instance, 3-bromo-4-trifloxyquinolin-2(1H)-one can serve as a versatile intermediate for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones through regioselective cross-coupling reactions with various partners. oup.comrsc.org While this has been demonstrated with arylboronic acids, adaptation to introduce methoxy groups could be envisioned.
A potential synthetic route could start from a 4-hydroxyquinolin-2(1H)-one, which can be synthesized via the Conrad-Limpach reaction. The 4-hydroxyl group can be converted to a triflate, and the 3-position can be brominated. Subsequent palladium-catalyzed methoxylation at the 4-position and another nucleophilic substitution or cross-coupling at the 3-position could install the dimethoxy pattern.
The final step in the synthesis of the target compound is the N-methylation of the 3,4-dimethoxyquinolin-2(1H)-one precursor. Alkylation of the nitrogen atom in quinolin-2(1H)-ones is a common transformation. Standard procedures involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetone. oup.com The choice of base and solvent can be crucial in optimizing the yield and preventing side reactions, such as O-alkylation. For quinolin-2(1H)-ones, N-alkylation is generally favored over O-alkylation, especially for substrates without bulky substituents near the nitrogen atom. oup.com
Table 2: Potential Synthetic Strategy for this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Conrad-Limpach Synthesis | Aniline, Diethyl malonate, High temperature | 4-Hydroxyquinolin-2(1H)-one |
| 2 | Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-hydroxyquinolin-2(1H)-one |
| 3 | O-Triflation | Triflic anhydride, Pyridine (B92270) | 3-Bromo-4-trifloxyquinolin-2(1H)-one |
| 4 | Palladium-catalyzed Methoxylation | Pd catalyst, Ligand, Sodium methoxide | 3-Bromo-4-methoxyquinolin-2(1H)-one |
| 5 | Methoxylation at C3 | Copper catalyst, Sodium methoxide | 3,4-Dimethoxyquinolin-2(1H)-one |
| 6 | N-Methylation | Methyl iodide, K2CO3, DMF | This compound |
Advanced Synthetic Approaches to Quinolin-2(1H)-one Derivatives
Recent advancements in synthetic methodology have provided novel and efficient routes to quinolin-2(1H)-one derivatives. These methods often offer advantages in terms of atom economy, step economy, and milder reaction conditions. Photo-induced oxidative cyclization and transition-metal-free C-H transformation strategies are at the forefront of these developments. mdpi.com For instance, visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported as a green and atom-economical approach. Such modern methods could potentially be adapted for the synthesis of complex quinolinones like the target molecule.
Metal-Catalyzed Cyclizations and Functionalizations (e.g., Palladium, Copper, Gold Catalysis)
Transition-metal catalysis offers powerful tools for the construction of the quinolin-2(1H)-one ring system under mild conditions with high functional group tolerance.
Palladium Catalysis: Palladium-catalyzed reactions are widely employed for synthesizing quinolinones. researchgate.net These methods often involve the coupling of an aniline derivative with a suitable three-carbon partner. For instance, the intramolecular cyclization of alkynanilides can be catalyzed by palladium complexes to yield quinolin-2(1H)-ones. researchgate.net Another significant strategy is the palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamine, which allows for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org Heck coupling reactions between o-iodoanilines and α,β-unsaturated carbonyl compounds also provide a direct route to 3-substituted quinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed carbonylation reactions are a common method for synthesizing quinolin-4-ones, which can be isomeric precursors or related structures. researchgate.netmdpi.com
Copper Catalysis: Copper-catalyzed reactions provide an economical and efficient alternative for quinoline and quinolinone synthesis. ijstr.org Domino reactions involving enaminones and 2-halobenzaldehydes, catalyzed by copper, can produce various quinoline derivatives. rsc.org Copper catalysts are also effective in the C–N cleavage of amines followed by condensation with ketones to deliver quinolines, using air as the sole oxidant. rsc.org For the synthesis of N-fused quinolines, a copper-catalyzed cascade involving C(sp3)–H activation, radical addition, and cyclization has been developed. acs.org
Gold Catalysis: Gold catalysts have emerged as uniquely effective for transformations involving alkynes. researchgate.net A notable method is the gold-catalyzed intramolecular hydroarylation of propargylamides derived from anilines, which efficiently constructs the 2-quinolone core. d-nb.infonih.gov This can be part of a sequence starting with a multi-component Ugi reaction to generate the necessary precursor. nih.gov Gold catalysis can also facilitate the cyclization of benzaldehyde-tethered ynamides with anilines to produce dihydro-2-quinolones or, under different solvent conditions, 3-aryl-2-quinolones. acs.org
Table 1: Overview of Metal-Catalyzed Reactions for Quinolinone Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂, PPh₃ | Heck Coupling/Cyclization | o-Iodoaniline, α,β-Unsaturated Carbonyls | 3-Substituted Quinolin-2(1H)-ones | nih.gov |
| Cu(OTf)₂ | C-N Cleavage/Condensation | 2-Amino Benzylamines, Ketones | Substituted Quinolines | rsc.org |
| Ph₃PAuCl/AgNTf₂ | Hydroarylation/Cyclization | Propargylamides from Anilines | Quinolin-2(1H)-ones | d-nb.infonih.gov |
| XantPhosPdCl₂ | Cascade Annulation | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | 2-Alkoxy-4-alkenylquinolines | mdpi.com |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been recognized as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and sometimes alter reaction selectivity. In the context of quinolinone synthesis, microwave assistance can be applied to various classical and modern reactions. For example, the Povarov reaction, a multicomponent method for synthesizing tetrahydroquinolines (precursors to quinolines), can be effectively promoted by microwave heating in the presence of an acid catalyst like (±) camphor-10-sulfonic acid (CSA). researchgate.net Similarly, palladium-catalyzed coupling reactions, such as the Liebeskind–Srogl coupling used for derivatization at the C3 position, can be accelerated using microwave irradiation. nih.gov
Multi-Component Reactions for Diverse Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most of the atoms from the starting materials. rsc.org This approach offers high atom economy and operational simplicity. researchgate.net
The Ugi four-component reaction (4CR) is a powerful MCR that can be adapted for quinolinone synthesis. A sequence involving an Ugi reaction to form a propargylamide intermediate, followed by a gold-catalyzed intramolecular hydroarylation, provides a rapid and diversity-oriented route to N-substituted 2-quinolones. nih.gov Another strategy involves a sequential Ugi/Knoevenagel condensation/hydrolysis pathway, where Ugi adducts are treated with a base like DBU to induce intramolecular cyclization, yielding polysubstituted quinolin-2(1H)-ones. rsc.org The Povarov reaction, another key MCR, facilitates the [4+2] cycloaddition of an imine with an alkene or alkyne to assemble the quinoline core. researchgate.netiipseries.org
Intramolecular Wittig Reactions in Quinolin-2(1H)-one Synthesis
The Wittig reaction and its variants are fundamental tools for C=C bond formation. The intramolecular aza-Wittig reaction is a particularly effective method for constructing nitrogen-containing heterocycles. This reaction involves the in situ formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219) (Staudinger reaction), which then reacts with a tethered carbonyl group to form the heterocyclic ring. ingentaconnect.com For quinoline synthesis, a Knoevenagel condensation of 2-azidobenzaldehyde (B97285) with a carbonyl compound, followed by an intramolecular Staudinger/aza-Wittig sequence, provides an efficient route to various quinoline derivatives. researchgate.net A similar approach has been developed for the synthesis of related structures like dihydropyridin-2(1H)-ones and hexahydroquinolin-2(1H)-ones from N-(3-oxoalkyl)–chloroacetamides via their triphenylphosphonium salts. mdpi.com
Oxidative Dehydrogenation Aromatization Processes
Many synthetic routes to quinolinones first produce a saturated or partially saturated heterocyclic precursor, such as a 1,2,3,4-tetrahydroquinoline (B108954). The final step is an oxidative dehydrogenation to introduce the aromaticity of the quinoline ring system. nih.gov This aromatization can be achieved using a wide range of oxidants and catalytic systems.
Common stoichiometric oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and iodine. nih.govbeilstein-journals.org Metal-based reagents are also widely used, with manganese dioxide (MnO₂) and potassium dichromate (K₂Cr₂O₇) being classical choices. nih.gov More recently, catalytic systems have been developed to make the process more sustainable. A highly efficient heterogeneous catalyst, Cu₂-MnOₓ, has been shown to catalyze the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline with high conversion and selectivity, using air as the oxidant under mild conditions. pku.edu.cn Biocatalytic approaches using monoamine oxidase (MAO-N) enzymes also offer a green alternative for the oxidative aromatization of tetrahydroquinolines. northumbria.ac.uk
Table 2: Reagents for Oxidative Dehydrogenation Aromatization
| Reagent/Catalyst | Conditions | Substrate | Product | Ref. |
|---|---|---|---|---|
| DDQ | Room Temperature | Tetrahydroquinazolinone | Dihydroquinazolinone | nih.govbeilstein-journals.org |
| Iodine | Reflux in Ethanol | Tetrahydroquinazolinone | Dihydroquinazolinone | nih.govbeilstein-journals.org |
| Cu₂-MnOₓ | Mild temperature, Air | 1,2,3,4-Tetrahydroquinoline | Quinoline | pku.edu.cn |
| Monoamine Oxidase (MAO-N) | Biocatalytic | 1,2,3,4-Tetrahydroquinolines | Quinolines | northumbria.ac.uk |
Strategies for Derivatization and Functional Group Interconversion on the Quinolin-2(1H)-one Nucleus
Once the quinolin-2(1H)-one core is assembled, further derivatization and functional group interconversions (FGI) are often necessary to access specific target molecules. The quinolinone scaffold offers multiple sites for modification. For example, the nitrogen atom can be alkylated or acylated. The C4-hydroxyl group of 4-hydroxyquinolin-2-ones can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). ekb.eg This 4-chloro derivative is a versatile intermediate that can be substituted with various nucleophiles, such as sodium azide to form a 4-azido derivative. ekb.eg
The C3 position can also be functionalized. For instance, 3-(heteroaryl)quinolin-2(1H)-ones can be synthesized via palladium/copper-catalyzed coupling reactions between 3-bromoquinolinones and various heterocycles. nih.gov Other functional groups can be introduced through standard organic transformations, such as converting an ester to a hydrazide by treatment with hydrazine (B178648) hydrate, which can then be used to form hydrazones or other derivatives. ekb.egsapub.org
Mechanistic Investigations of Synthetic Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. For many quinoline syntheses, detailed mechanistic studies have been performed.
In metal-catalyzed reactions, the mechanism typically involves a catalytic cycle. For instance, in gold-catalyzed hydroarylation of ynamides, the cycle is proposed to start with the π-activation of the alkyne by the gold(I) catalyst, followed by an intramolecular nucleophilic attack from the electron-rich aniline ring (hydroarylation or Friedel-Crafts-type reaction) to form the six-membered ring. nih.gov
For MCRs, the mechanism is often a complex cascade of reactions. In the Povarov reaction, the first step is the formation of an imine from an aniline and an aldehyde. This imine is then activated by a Lewis or Brønsted acid catalyst, making it susceptible to a [4+2] cycloaddition with an electron-rich alkene or alkyne, followed by aromatization. researchgate.net
The mechanism of the classical Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, has been studied in detail. It is concluded that under both basic and acidic conditions, the reaction initiates with a slow intermolecular aldol (B89426) condensation, followed by a very rapid intramolecular cyclization and subsequent dehydration to form the quinoline product. cdnsciencepub.com
Mechanistic studies of oxidative dehydrogenation using heterogeneous catalysts like Cu-HMOP suggest that the reaction may proceed through an electron transfer mechanism, facilitated by the metallic centers in the catalyst. researchgate.net
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the structural and spectroscopic analysis of This compound is not available.
While research exists for structurally related quinolinone derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. The precise spectroscopic and crystallographic properties are unique to the exact molecular structure of a compound, and extrapolation from similar structures would not meet the standard of scientific accuracy.
Therefore, the detailed analysis for the following sections, as requested, cannot be provided at this time due to the absence of published experimental data for this specific compound:
Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Intermolecular Interactions and Crystal Packing
Further experimental research would be required to determine the specific structural and spectroscopic characteristics of 3,4-Dimethoxy-1-methylquinolin-2(1H)-one.
Hirshfeld Surface Analysis for Quantification of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the non-covalent forces that dictate the crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a comprehensive picture of the intermolecular contacts can be obtained. The dnorm surface, in particular, is valuable for identifying regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii and thus representing hydrogen bonds or other strong interactions.
While specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature, analysis of structurally similar quinolinone and quinazoline derivatives allows for a reasoned projection of the types and relative importance of non-covalent interactions that likely govern its crystal structure.
Detailed Research Findings from Analogous Structures:
Studies on various quinolinone and quinazoline derivatives consistently highlight the predominance of several key non-covalent interactions. These interactions are crucial for the stability of the crystal lattice. The primary interactions observed include H···H, C···H/H···C, and O···H/H···O contacts.
C···H/H···C Interactions: These contacts represent interactions between carbon and hydrogen atoms and are indicative of C–H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, as well as weaker van der Waals forces.
O···H/H···O Interactions: Given the presence of methoxy (B1213986) and carbonyl groups in this compound, oxygen-hydrogen contacts are expected to play a significant role. These can range from weak C–H···O hydrogen bonds to stronger interactions if other hydrogen bond donors are present. The red spots on a dnorm map often correspond to these types of interactions.
The following table presents a summary of the percentage contributions of the most significant intermolecular contacts from Hirshfeld surface analyses of several related quinolinone and quinazoline compounds. This data provides a comparative basis for understanding the probable non-covalent interaction landscape of this compound.
| Intermolecular Contact | 2-methylquinazolin-4(3H)-one hydrochloride nih.gov | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-methylquinoxalin-2(1H)-one nih.gov | 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one mdpi.com |
| H···H | 36.1% | 52.7% | 49.7% |
| C···H/H···C | 25.8% | 17.0% | 13.2% |
| O···H/H···O | 17.7% | - | 12.8% |
| N···H/H···N | 2.4% | 18.9% | 12.7% |
| Cl···H/H···Cl | 10.3% | - | - |
| Other | 7.7% | 11.4% | 11.6% |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed view of the electronic structure and related molecular parameters.
Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org For quinolinone derivatives, DFT calculations, often using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with various basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable molecular geometry. tandfonline.comnih.gov This process, known as geometry optimization, calculates key structural parameters such as bond lengths and bond angles by finding the lowest energy conformation of the molecule. scirp.org
The optimized structure reveals the spatial arrangement of atoms. For instance, in related quinoline (B57606) structures, the carbon-carbon bond lengths within the benzene (B151609) rings are typically calculated to be in the range of 1.374–1.431 Å. tandfonline.com Theoretical calculations are performed in the gaseous phase, which can lead to slight variations when compared to experimental data from solid-state methods like X-ray crystallography, where intermolecular forces influence the structure. tandfonline.com Nevertheless, a strong correlation between the calculated and experimental geometric parameters is generally observed, validating the accuracy of the computational approach. nih.gov
Table 1: Representative Theoretical Bond Lengths and Angles for Quinolinone-like Structures Note: This data is representative of quinolinone cores studied by DFT and may not reflect the exact values for 3,4-Dimethoxy-1-methylquinolin-2(1H)-one.
| Parameter | Bond | Theoretical Value (Å) |
| Bond Length | C=O | ~1.67 - 1.71 |
| C=C (aromatic) | ~1.37 - 1.43 | |
| C-N | ~1.38 - 1.42 | |
| C-O (methoxy) | ~1.36 - 1.37 |
| Parameter | Angle | Theoretical Value (°) |
| Bond Angle | C-N-C | ~118 - 122 |
| C-C-C (aromatic) | ~119 - 121 | |
| O=C-N | ~120 - 124 |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and their Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.net
A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and prone to chemical reactions. nih.govresearchgate.net The energies of these orbitals and their gap can be accurately calculated using DFT methods. nih.gov For many organic molecules, a small HOMO-LUMO gap is associated with potential bioactivity. tandfonline.com The distribution of these orbitals also provides insight into the regions of the molecule that are likely to be involved in chemical reactions.
Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.comyoutube.com
Different colors on the MESP surface represent varying electrostatic potentials:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are the most likely sites for electrophilic attack. youtube.com
Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms. These are potential sites for nucleophilic attack. youtube.com
Green: Denotes areas with a neutral or near-zero electrostatic potential. wolfram.com
For a molecule like this compound, the MESP surface would likely show negative potential (red) around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms, highlighting them as electron-rich centers. The aromatic rings and methyl groups would exhibit different potential zones, guiding the understanding of intermolecular interactions. nih.gov
Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data
Theoretical vibrational frequency analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations determine the frequencies of different vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. scispace.com
The calculated vibrational frequencies are often scaled by a specific factor to correct for systematic errors inherent in the computational methods and to achieve better agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This comparison between theoretical and experimental spectra serves two main purposes: it helps in the accurate assignment of vibrational bands observed in the experimental spectra and validates the accuracy of the computed molecular structure. mdpi.com For quinolinone-like structures, characteristic vibrational frequencies for C=O, C=C aromatic, and O-CH3 stretching modes are typically identified and compared. scielo.br
Table 2: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for Related Quinolinone Structures Note: This data is illustrative for quinolinone-type compounds.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Scaled Theoretical DFT (cm⁻¹) |
| C=O Stretching | ~1660 - 1680 | ~1700 - 1720 |
| C=C Aromatic Stretching | ~1590 - 1610 | ~1580 - 1600 |
| O-CH₃ Stretching | ~1020 - 1040 | ~1040 - 1090 |
Molecular Modeling and Simulations
Molecular modeling and simulations are essential computational techniques that predict how a molecule might behave in a biological environment, particularly its interaction with protein targets.
Molecular Docking for Ligand-Target Interaction Prediction at the Molecular Level (e.g., Enzyme Active Sites)
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.govjournaljpri.com This technique is instrumental in drug discovery for identifying potential drug candidates by evaluating how strongly they might bind to a specific biological target. journaljpri.com
The process involves placing the ligand, in this case, this compound, into the active site of a target protein. A search algorithm then explores various possible conformations and orientations of the ligand within the active site. nih.gov A scoring function is used to rank these poses, with lower binding energy scores generally indicating a more stable and favorable interaction. journaljpri.com
Docking studies on related quinolinone and quinazolinone compounds have revealed their potential to inhibit various enzymes by forming key interactions within the active site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues, which are crucial for the ligand's inhibitory activity. nih.gov Such analyses can predict the compound's mechanism of action at a molecular level and guide the design of more potent analogs. mdpi.com
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis
Molecular dynamics (MD) simulations serve as a "computational microscope," offering a dynamic view of molecular systems over time. This technique is particularly valuable for exploring the conformational landscape of a molecule like this compound and assessing its binding stability within a protein's active site.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to the broader class of quinoline and quinolinone derivatives to probe their interactions with various biological targets. These studies typically involve placing the ligand (the quinolinone derivative) into the binding site of a target protein and simulating their movement over nanoseconds or even microseconds.
The primary goals of such simulations are:
Conformational Landscape Analysis: To identify the most stable and frequently adopted three-dimensional shapes (conformations) of the molecule, both in isolation and when bound to a receptor. This is critical as a molecule's conformation often dictates its biological activity.
Binding Stability Analysis: To evaluate the stability of the ligand-protein complex. Key metrics such as Root Mean Square Deviation (RMSD) are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, reveals the key residues responsible for anchoring the ligand. bohrium.com For instance, in studies of quinoline derivatives as potential protease inhibitors, MD simulations have been used to confirm the stability of the ligand-enzyme complex and to identify crucial hydrogen bonds and π-π stacking interactions that contribute to the binding affinity. bohrium.comneurosnap.ai
By performing these simulations, researchers can gain a detailed understanding of how compounds like this compound might behave in a biological environment, guiding further optimization and design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds before they are synthesized, thereby saving significant time and resources.
For the quinolinone class of compounds, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and receptor binding affinities. nih.govmolecular-modelling.chsemanticscholar.org These models are built by first calculating a set of molecular descriptors for a series of known active and inactive molecules and then using statistical methods to find the descriptors that best correlate with the observed activity.
Calculation of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. Two of the most important descriptors in drug design and QSAR are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).
Topological Polar Surface Area (TPSA): This descriptor is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to permeate cell membranes.
LogP: This value represents the ratio of a compound's concentration in a mixture of two immiscible phases (octanol and water) at equilibrium. It is a measure of the molecule's hydrophobicity or lipophilicity, which is a critical factor influencing how a drug is absorbed and distributed in the body.
For this compound, the following molecular descriptors have been calculated using in silico prediction tools.
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | Predicts membrane permeability and oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Measures lipophilicity, affecting absorption and distribution. |
| (Note: The values presented in this table are based on in silico predictions from cheminformatics software (SwissADME) and have not been experimentally verified.) |
These descriptors are fundamental inputs for building robust QSAR models.
Predictive Modeling of in vitro Biological Activities (within the framework of chemical interactions)
Predictive modeling in QSAR involves using statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, to build an equation that relates the calculated molecular descriptors to the biological activity. nih.gov For quinolinone derivatives, QSAR models have been developed to predict activities such as their potential as antibacterial agents or their affinity for specific receptors. molecular-modelling.chsemanticscholar.org
The process typically involves:
Data Set Collection: A set of quinolinone analogs with experimentally determined in vitro activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods are employed to select the most relevant descriptors and to generate a mathematical model that best describes the relationship between these descriptors and the biological activity. For example, a study on 4-quinolone derivatives found a good correlation between molecular shape parameters and their affinity for the GABA(A) receptor. molecular-modelling.ch
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the in vitro biological activity of new, unsynthesized molecules like this compound or its proposed derivatives. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, accelerating the drug discovery process.
Investigation of Biological Interactions and Mechanistic Insights Non Clinical Focus
In Vitro Studies on Enzyme Inhibition by Quinolin-2(1H)-one Derivatives
The quinoline (B57606) scaffold is a prominent feature in many biologically active compounds, and its derivatives have been explored for their potential to inhibit various enzymes.
A review of the available scientific literature did not yield specific studies focusing on the inhibition of Quinone Reductase 2 (QR2) by quinolin-2(1H)-one derivatives. Research on QR2 inhibitors has largely centered on other chemical scaffolds, such as indolequinones and 2-mercaptobenzimidazole (B194830) derivatives. mdpi.comnih.gov
Quinoline derivatives have been identified as a promising class of α-glucosidase inhibitors, a key target in managing type 2 diabetes. nih.govnih.gov Studies have demonstrated that hybrid molecules incorporating the quinoline core exhibit potent inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774).
One study detailed the synthesis of twenty new quinoline-linked benzothiazole (B30560) hybrids, all of which showed potent α-glucosidase inhibitory activities with IC50 values ranging from 38.2 ± 0.3 to 384.3 ± 0.3 µM, significantly lower than that of acarbose (IC50 = 750.0 ± 2.0 µM). nih.gov Kinetic studies of the most active compound from this series indicated a non-competitive mode of inhibition. researchgate.net Another series of quinoline–1,3,4-oxadiazole conjugates also displayed low micromolar α-glucosidase inhibition, with IC50 values between 15.85 to 63.59 µM. nih.gov Kinetic analysis revealed these compounds also act as non-competitive, allosteric inhibitors. nih.gov
Table 1: In Vitro α-Glucosidase Inhibition by Representative Quinoline Derivatives
| Compound Class | Representative Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline-Benzothiazole Hybrid | Compound 8h | 38.2 ± 0.3 | nih.govresearchgate.net |
| Quinoline-Benzothiazole Hybrid | Compound 8b | 44.1 ± 0.8 | nih.gov |
| Quinoline-Benzothiazole Hybrid | Compound 8o | 52.6 ± 0.5 | nih.gov |
| Quinoline-1,3,4-Oxadiazole-1,2,3-Triazole Hybrid | Compound 12k | 22.47 | nih.gov |
| Quinoline-1,3,4-Oxadiazole-1,2,3-Triazole Hybrid | Compound 4k | 23.69 | nih.gov |
This table is interactive and can be sorted by column.
The inhibition of human Lactate Dehydrogenase A (hLDHA) is a key strategy for targeting the altered metabolism of cancer cells (the Warburg effect). mdpi.comnih.gov Research has identified certain quinoline derivatives as potent inhibitors of this enzyme.
A series of quinoline 3-sulfonamides were developed and found to be NADH-competitive LDHA inhibitors, with some molecules demonstrating inhibitory potencies as low as 2 nM and exhibiting 10 to 80-fold selectivity over the LDHB isoform. researchgate.net In another study, a family of ethyl pyrimidine-quinolinecarboxylate derivatives was designed and synthesized as hLDHA inhibitors. mdpi.com From this series, thirteen compounds showed IC50 values below 5 µM, with four reaching approximately 1 µM. mdpi.com Some of these compounds were selective for the hLDHA isoform, while others acted as dual inhibitors of both hLDHA and hLDHB. mdpi.com
Table 2: In Vitro hLDHA Inhibition by Representative Quinoline Derivatives
| Compound Class | Representative Compound | hLDHA IC50 (µM) | hLDHB IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinoline 3-Sulfonamide | Compound 1 | 0.002 | >0.2 | researchgate.net |
| Quinoline 3-Sulfonamide | Compound 2 | 0.007 | 0.07 | researchgate.net |
| Ethyl Pyrimidine-Quinolinecarboxylate | Compound 16a | ~1 | >10 | mdpi.com |
| Ethyl Pyrimidine-Quinolinecarboxylate | Compound 18b | ~1 | >10 | mdpi.com |
This table is interactive and can be sorted by column.
Receptor Binding and Modulation Studies Using Cell-Free or in vitro Cellular Systems
Derivatives of the quinolin-2(1H)-one (also known as 2-oxoquinoline) scaffold have been investigated for their ability to bind to and modulate specific receptors. Notably, a focused library of fluorinated 2-oxoquinoline derivatives was synthesized and evaluated as ligands for the Cannabinoid receptor 2 (CB2), a target for neuroinflammatory and neurodegenerative diseases. nih.gov
An in vitro competitive binding assay was performed using human U87 glioma cells engineered to express either the human CB1 or CB2 receptor. The results showed that several of the synthesized compounds had high binding affinity and selectivity for the CB2 receptor, with inhibition constant (Ki) values in the low nanomolar to sub-nanomolar range, while showing no significant binding to the CB1 receptor (Ki >10,000 nM). nih.gov
Table 3: In Vitro Receptor Binding Affinity of Fluorinated 2-Oxoquinoline Derivatives for Cannabinoid Receptors
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | Reference |
|---|---|---|---|---|
| Compound 19 | 0.8 | >10000 | >12500 | nih.gov |
| Compound 21 | 1.4 | >10000 | >7142 | nih.gov |
| Compound 16 | 2.4 | >10000 | >4167 | nih.gov |
| Compound 14 | 2.8 | >10000 | >3571 | nih.gov |
This table is interactive and can be sorted by column.
Mechanistic Exploration of Biological Actions in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Modulation)
The molecular mechanisms underlying the anti-tumor effects of quinoline derivatives often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. While direct studies on 3,4-Dimethoxy-1-methylquinolin-2(1H)-one are absent, research on structurally related compounds provides valuable insights.
A study on a quinoline-2-thione derivative, KA3D, investigated its anticancer activity in ovarian cancer cell lines. nih.gov The findings demonstrated that treatment with KA3D induced apoptosis and caused cell cycle arrest. nih.gov Mechanistically, the compound was found to upregulate the expression of pro-apoptotic proteins like BAX and Caspase 3, while simultaneously downregulating the anti-apoptotic protein BCL2. Furthermore, flow cytometry analysis revealed that KA3D impeded the G2 phase of the cell cycle in these cancer cells. nih.gov Similarly, other related heterocyclic structures like indolin-2-one and quinazolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest at different phases (G1 or S phase) in various cancer cell lines, often through the modulation of key regulatory proteins such as p53, p21, and caspases. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivations from Biological Interaction Studies
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netresearchgate.net While direct and extensive biological interaction studies on this compound are not widely available in the public domain, a substantial body of research on related analogues allows for the derivation of structure-activity relationships (SAR). These studies provide insights into how specific substitutions on the quinolinone ring system influence molecular interactions with various biological targets.
Influence of Positional and Substituent Effects on Molecular Interactions
The biological activity of quinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on both the carbocyclic and heterocyclic rings. The N-1, C-3, and C-4 positions are particularly important for modulating activity.
N-1 Position: Alkylation at the N-1 position, such as the methyl group in this compound, is a common strategy in the design of quinolinone derivatives. This substitution removes the hydrogen bond donor capability of the lactam nitrogen but can introduce beneficial steric or hydrophobic interactions within a binding pocket. For example, in the development of certain cardiovascular agents, N-alkylation has been shown to be a critical determinant of activity. researchgate.net The size and nature of the alkyl group can significantly impact potency and selectivity.
C-3 and C-4 Positions: Substitutions at the C-3 and C-4 positions can drastically alter the electronic and steric profile of the molecule. The methoxy (B1213986) groups at these positions in the target compound are electron-donating. In various quinoline series, alkoxy groups have been shown to enhance biological activity. For instance, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus enhanced antiproliferative action. nih.gov SAR studies on 4-substituted quinolines have shown that the nature of the side chain at C-4 is optimal for certain activities, while hydroxyl substitutions can reduce toxicity. pharmacy180.com In the context of P-glycoprotein inhibitors, modifications at the C-4 position with groups like carboxylates, which are then converted to alcohols, have been shown to be key for inhibitory activity. nih.gov
The following table summarizes the general influence of substituents on the quinolinone scaffold based on studies of various analogues.
| Position | Substituent Type | General Influence on Molecular Interactions |
| N-1 | Alkyl (e.g., Methyl) | Removes N-H hydrogen bond donor capability; can introduce steric/hydrophobic interactions. researchgate.net |
| C-3 | Various | Often a site for attaching larger functional groups to interact with specific binding pockets. ontosight.ai |
| C-4 | Hydroxyl, Carboxylate, Side Chains | Critical for modulating activity and toxicity. Functional groups here can act as key binding elements (e.g., H-bond acceptors/donors). pharmacy180.comnih.gov |
| C-6 | Methoxy, Chloro | Electron-donating/withdrawing groups influence the electronic character of the scaffold and can enhance potency. nih.gov |
| C-7 | Alkoxy | Can enhance antiproliferative activity. nih.gov |
| C-8 | Methoxy, Chloro, Benzyloxy | Can sterically influence the regioselectivity of other reactions (e.g., N- vs. O-alkylation) and is important for biological activity in certain compound series. researchgate.netresearchgate.net |
Identification of Key Pharmacophores and Binding Motifs
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the quinolin-2(1H)-one class of molecules, several key pharmacophoric features can be identified.
Lactam Moiety: The cyclic amide (lactam) in the quinolinone ring is a critical feature. The carbonyl oxygen is a strong hydrogen bond acceptor, a common interaction motif in ligand-protein binding. While the nitrogen atom can act as a hydrogen bond donor, this is precluded in N-1 substituted compounds like this compound.
Aromatic System: The fused bicyclic aromatic system provides a rigid scaffold and is capable of engaging in several types of non-covalent interactions, including:
π-π Stacking: Interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein.
Hydrophobic Interactions: The nonpolar surface of the rings can favorably interact with hydrophobic pockets in a receptor.
Substitution Points as Interaction Probes: The various positions on the quinolinone ring (N-1, C-3, C-4, C-5, C-6, C-7, C-8) serve as points for chemical modification to fine-tune the molecule's properties and achieve specific target interactions. For example, SAR data for a series of 6-methoxy-2-arylquinolines revealed that a hydroxymethyl group at the C-4 position plays a key role in P-glycoprotein efflux inhibition, acting as a crucial part of the binding motif. nih.gov The methoxy groups, such as those in this compound, can act as hydrogen bond acceptors and influence the molecule's conformation and electronic distribution.
Rational Design and Synthesis of New Derivatives and Analogues as Research Probes or Tools
The quinolin-2(1H)-one scaffold serves as a versatile template for the rational design and synthesis of new molecules intended for use as research probes and pharmacological tools. The design process often leverages known SAR data and computational methods to predict interactions with a target protein.
One prominent area of application is the development of fluorescent probes. A highly modular quinoline-based probe has been designed with three strategic domains that can be easily engineered: (1) a domain for compound polarization, (2) a domain for tuning photophysical properties, and (3) a domain for introducing structural diversity. nih.gov This rational design approach allows for the creation of probes with predictable fluorescent properties for applications like live-cell imaging. The synthesis can be achieved in a streamlined, two-step process using regioselective palladium-catalyzed cross-coupling, enabling the rapid, combinatorial development of diverse fluorophores. nih.gov
In another example of rational design, homology modeling between cyclin-dependent kinase 2 (CDK2) and CDK5 was used to design novel quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. nih.gov This approach uses the known structure of a related protein to model the active site of the target, allowing for the design of ligands predicted to have high binding affinity. The subsequent synthesis and biological evaluation of these rationally designed compounds can then confirm their activity and help refine the model for future design cycles.
The synthesis of new derivatives often starts from commercially available substituted quinolinones. For instance, 4-hydroxy-1-methyl-quinolin-2(1H)-one has been used as a starting material for synthesizing novel compounds through reactions like nitration, followed by reduction and subsequent amide bond formation, to create hybrid molecules for biological screening. mdpi.com Alkylation is another key synthetic strategy. Studies on the alkylation of quinolin-2(1H)-one derivatives have shown that the reaction conditions and the nature of substituents already on the ring can direct the alkyl group to either the N-1 or O-2 position. researchgate.net For example, the presence of an 8-methoxy group tends to direct alkylation exclusively to the oxygen, while other substitution patterns yield N-alkylation as the major product. researchgate.net This predictable regioselectivity is crucial when synthesizing specific analogues as research tools.
Chemical Reactivity and Derivatization of the Quinolin 2 1h One Core
Electrophilic Aromatic Substitution Reactions of Quinolin-2(1H)-ones
The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. imperial.ac.ukwikipedia.org Electrophilic attack typically occurs on the carbocyclic (benzene) ring, which is more electron-rich than the heterocyclic (pyridine) ring. uop.edu.pkyoutube.com The preferred positions for substitution are C-5 and C-8. uop.edu.pkreddit.comquimicaorganica.org
In the case of 3,4-Dimethoxy-1-methylquinolin-2(1H)-one, the presence of two electron-donating methoxy (B1213986) groups at C-3 and C-4, and a methyl group on the nitrogen, will influence the regioselectivity of electrophilic aromatic substitution. The methoxy groups strongly activate the heterocyclic ring, but steric hindrance might still direct electrophiles to the carbocyclic ring. The N-methyl group has a smaller electronic effect. Common electrophilic aromatic substitution reactions for the quinolin-2(1H)-one core include nitration and halogenation. For instance, nitration of quinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk
| Reaction | Reagents | Typical Products |
| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinolin-2(1H)-one and 8-Nitroquinolin-2(1H)-one |
| Bromination | Br₂, H₂SO₄ | 5-Bromoquinolin-2(1H)-one and 8-Bromoquinolin-2(1H)-one youtube.com |
| Sulfonation | Fuming H₂SO₄ | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid uop.edu.pk |
Nucleophilic Substitution Reactions (e.g., cine-substitution)
Nucleophilic substitution reactions on the quinolin-2(1H)-one core are also possible, particularly on the heterocyclic ring, which is more electron-deficient. youtube.comiipseries.org These reactions often require the presence of a good leaving group, such as a halogen, at positions C-2 or C-4. For example, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution at the C-4 position with various nucleophiles like thiourea, hydrazines, and amines. mdpi.comresearchgate.net
A notable type of nucleophilic substitution is cine-substitution, where the incoming nucleophile attaches to a position adjacent to the one bearing the leaving group. This has been observed in highly activated quinolinone systems. For instance, 1-methyl-3,6,8-trinitro-2-quinolone undergoes regioselective cine-substitution at the C-4 position when treated with nucleophiles, with the nitro group at C-3 acting as the leaving group. mdpi.com This reactivity is attributed to the distorted, non-aromatic nature of the pyridone ring in this specific compound. mdpi.com
For this compound, direct nucleophilic substitution on the aromatic rings is unlikely without an activating group. However, if a suitable leaving group were introduced, nucleophilic substitution could be a viable derivatization strategy.
Cycloaddition Reactions and Fused Ring System Formations
The quinolin-2(1H)-one scaffold can participate in cycloaddition reactions to form more complex fused ring systems. researchgate.net These reactions are valuable for the construction of polycyclic molecules with potential biological activity. For example, [4+2] cycloaddition reactions have been utilized for the synthesis of quinoline derivatives. acs.orgmdpi.com
Transformations of Functional Groups on the Quinolin-2(1H)-one Scaffold (e.g., Oxidation, Reduction)
The functional groups attached to the quinolin-2(1H)-one scaffold can be chemically transformed to introduce further diversity. Common transformations include oxidation and reduction. The quinoline ring itself is relatively stable to oxidation, but side chains can be oxidized. uop.edu.pk
Reduction of the quinoline nucleus is also possible. Catalytic hydrogenation of quinoline can lead to the reduction of either the heterocyclic or the carbocyclic ring, depending on the reaction conditions. youtube.com For example, reduction in the presence of platinum in an acidic medium tends to reduce the carbocyclic ring, yielding 5,6,7,8-tetrahydroquinoline derivatives. youtube.com
In the context of this compound, the methoxy groups could potentially be demethylated to yield the corresponding hydroxyquinolones. The carbonyl group of the quinolinone ring can also undergo various reactions typical of amides.
Chemical Modifications Leading to Polycyclic Heterocyclic Systems
The quinolin-2(1H)-one core is a versatile starting material for the synthesis of polycyclic heterocyclic systems. Various strategies have been developed to construct additional rings onto the quinolinone framework. nih.govresearchgate.net For example, 4-hydroxy-quinolin-2(1H)-one can be a precursor for the synthesis of 11-substituted-6H-indolo[2,3-b]quinolines. nih.gov
Furthermore, tandem reactions involving quinolinone derivatives can lead to the formation of fused systems like 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones and thieno[2,3-c]quinolin-4(5H)-ones. globethesis.com The synthesis of pyrazolo[3,4-b]quinoline derivatives often starts from appropriately substituted quinoline precursors. nih.gov These examples highlight the utility of the quinolin-2(1H)-one scaffold in building complex, multi-ring structures.
| Starting Material | Reaction Type | Fused System Formed |
| 4-Hydroxy-quinolin-2(1H)-one | Cascade reaction | 6H-Indolo[2,3-b]quinoline nih.gov |
| 4-Alkynyl-3-bromoquinolin-2(1H)-one | Domino reaction with amines | 3H-Pyrrolo[2,3-c]quinolin-4(5H)-one globethesis.com |
| 4-Alkynyl-3-bromoquinolin-2(1H)-one | Domino reaction with sodium hydrosulfide | Thieno[2,3-c]quinolin-4(5H)-one globethesis.com |
| 2-Chloroquinoline-3-carbonitrile | Reaction with hydrazine (B178648) | Pyrazolo[3,4-b]quinoline nih.gov |
Advanced Applications and Future Research Directions
Applications in Materials Science and Photochemistry
The quinolin-2(1H)-one core is a privileged structure in the development of photochemically active materials due to its modifiable electronic and photophysical properties.
The quinolin-2(1H)-one framework is integral to the design of novel fluorescent probes. The inherent fluorescence of this scaffold can be modulated by introducing various functional groups, leading to sensors that respond to specific analytes. For instance, a chalcone derivative of 7-(diethylamino)-1-methylquinolin-2(1H)-one has been synthesized to act as a "turn-off" fluorescent probe for detecting bisulfite, a crucial analyte in food and environmental samples. nih.gov This sensing mechanism is based on a Michael addition, which alters the electronic structure of the molecule and quenches its fluorescence upon reacting with bisulfite. nih.gov
The versatility of the quinolin-2(1H)-one ring allows for strategic modifications that fine-tune its photophysical properties. The introduction of substituents can facilitate electronic delocalization, which is a key factor in creating new fluorescent probes with high sensitivity and selectivity. nih.gov Researchers have successfully utilized derivatives like 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde as a platform for further chemical modifications to develop a range of sensors. nih.gov
The functionalizability of the quinolin-2(1H)-one scaffold makes it a candidate for incorporation into larger polymeric structures. While specific examples directly involving 3,4-Dimethoxy-1-methylquinolin-2(1H)-one are still an emerging area of research, the principle relies on leveraging the scaffold's potential for specific binding interactions. By attaching quinolinone units to a polymer backbone, materials can be designed to act as ligands for metal ions or as recognition sites in molecular sensing systems, paving the way for advanced functional materials.
Theoretical studies on related quinolin-2(1H)-one derivatives have highlighted their potential for applications in electronics and photonics. Computational analyses, such as Density Functional Theory (DFT), are employed to investigate their nonlinear optical (NLO) characteristics. nih.govresearchgate.net These studies calculate various parameters, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and global reactivity indices, to predict the electronic behavior of these molecules. nih.govresearchgate.net
The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller gap often correlates with higher reactivity and potential for NLO applications. nih.govresearchgate.net For example, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones, compounds with smaller energy gaps were identified as being comparatively softer and more reactive, suggesting their applicability in future NLO materials. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of Selected 4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level.
| Compound | Energy Gap (ΔE) in eV | Hardness (η) in eV | Softness (S) in eV⁻¹ |
| Compound 3 | 2.783 | - | 0.719 |
| Compound 9 | 3.995 | 1.998 | - |
This interactive table presents data from a study on related quinolinone compounds to illustrate the range of electronic properties achievable within this class of molecules. "Compound 3" represents a derivative with a smaller energy gap, while "Compound 9" has a larger gap, indicating greater stability. nih.govresearchgate.net
Role as Synthetic Building Blocks in Complex Organic Synthesis
The quinolin-2(1H)-one nucleus serves as a versatile starting material, or "building block," for the construction of more complex molecular architectures. Its inherent reactivity allows for various transformations, making it a valuable precursor in multi-step organic synthesis.
For example, derivatives such as 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, which contains the quinolinone core, have been used as key precursors in ring-opening and recyclization reactions. nih.govresearchgate.net By reacting this precursor with various carbon and nitrogen nucleophiles, chemists can synthesize a range of fused heterocyclic systems, including novel pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. nih.govresearchgate.net This demonstrates the utility of the quinolinone scaffold in generating diverse molecular libraries for further investigation.
Exploration of Novel Reaction Methodologies and Conditions for Quinolin-2(1H)-ones
The synthesis of the quinolin-2(1H)-one core and its derivatives is an active area of research, with a focus on developing more efficient and environmentally benign methodologies. While classical methods like the Gould-Jacobs reaction remain important, modern approaches aim to improve yields, reduce waste, and simplify procedures. mdpi.com
Domino reactions, also known as tandem or cascade reactions, represent a highly effective strategy for synthesizing complex molecules like quinolinones from simple starting materials in a single operation. mdpi.com These methods are advantageous due to their high atom economy and reduced need for isolating intermediates. mdpi.com Other novel approaches include metal-promoted processes, such as the Sonogashira carbonylative cross-coupling-cyclization, which provides an efficient route to the 4(1H)-quinolinone core. mdpi.com The abnormal formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) during certain formylation reactions also points to unexpected but potentially useful reactivity pathways that can be exploited for synthesizing new structures. nih.gov
Integration of Computational and Experimental Approaches for Rational Molecular Design
The modern development of quinolin-2(1H)-one derivatives heavily relies on the synergy between computational chemistry and experimental synthesis. nih.govresearchgate.netsapub.org This integrated approach allows for the rational design of molecules with specific, predetermined properties.
Computational tools, particularly Density Functional Theory (DFT), are used to model the geometric and electronic structures of proposed molecules before they are synthesized. nih.govresearchgate.net These calculations can predict key properties such as:
Molecular Electrostatic Potential (MEP): To identify reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: To understand electronic transitions and reactivity through the HOMO-LUMO energy gap. nih.govresearchgate.netsapub.org
Global Reactivity Descriptors: Including hardness, softness, and electronegativity, which help to explain the stability and reactivity of the compounds. nih.govsapub.org
These theoretical predictions guide experimental work by helping researchers select the most promising candidates for synthesis and testing. Subsequently, experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are compared with simulated spectra derived from DFT computations to confirm the molecular structures. nih.govresearchgate.net This iterative process of prediction, synthesis, and verification accelerates the discovery of new quinolinone-based materials with tailored electronic, photonic, or biological functions.
Unexplored Reactivity and Potential of this compound Derivatives
The reactivity of the this compound core, while not extensively documented in isolation, can be inferred from the chemistry of related quinolinone systems. The presence of two methoxy (B1213986) groups, an N-methylated lactam, and an electron-rich aromatic ring provides multiple sites for chemical modification, opening avenues for the creation of novel derivatives with unique properties.
Potential Reactive Sites and Derivatization Strategies:
O-Demethylation: The methoxy groups at the C3 and C4 positions are potential sites for selective or complete demethylation. This would yield hydroxylated quinolinones, which are common motifs in bioactive natural products and can serve as handles for further functionalization, such as glycosylation or esterification. mdpi.com The resulting 4-hydroxy-2-quinolinone scaffold is known to be a valuable pharmacophore. nih.gov
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinolinone ring, activated by the methoxy groups, is susceptible to electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Such modifications could modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity or photophysical characteristics.
Lactam Ring Chemistry: The amide bond within the pyridinone ring is generally stable, but under certain conditions, it could be targeted for reactions. While ring-opening is less common, modifications at the C3 position, adjacent to the carbonyl, could be explored, drawing parallels to the reactivity of related 4-hydroxy-quinolinone systems where the C3 position is often functionalized. nih.govrsc.org
Development of Chemical Probes and Reagents: The quinolinone core is known for its fluorescent properties. researchgate.net Derivatization of this compound could lead to the development of novel fluorescent probes for bio-imaging or sensors. Furthermore, related 1,3-oxazinoquinolin-4-one structures have been developed as derivatization reagents for the analysis of amines via mass spectrometry, suggesting a potential application for derivatives of this compound in analytical chemistry. nih.govresearchgate.net
Future research could focus on systematically exploring these reaction pathways to generate a library of novel derivatives. Computational studies, such as Density Functional Theory (DFT), could predict the most reactive sites and guide synthetic efforts, as has been done for similar quinolinone systems. rsc.orgnih.gov
The table below summarizes potential research directions based on the reactivity of analogous compounds.
| Potential Research Area | Rationale and Approach | Potential Outcome |
| Selective Demethylation | Use of reagents like BBr₃ or HBr to selectively cleave one or both methoxy groups, yielding hydroxylated derivatives. | Access to new synthetic intermediates; potential for increased biological activity or altered solubility. |
| Aromatic Functionalization | Exploring electrophilic substitution reactions (e.g., nitration, bromination) on the benzene ring to introduce new functional groups. | Creation of derivatives with modified electronic properties for applications in materials science or as enzyme inhibitors. nih.govmdpi.com |
| C3-Position Chemistry | Investigating reactions such as condensation or coupling at the C3-position, potentially after modification of the C4-methoxy group. | Synthesis of complex heterocyclic systems with novel pharmacological profiles. nih.gov |
| Fluorescent Probe Development | Attaching specific recognition moieties to the quinolinone core to create sensors for ions or biomolecules. | Novel tools for diagnostics and cellular imaging. |
| Derivatization Reagent Synthesis | Designing and synthesizing derivatives that can selectively react with certain classes of analytes for enhanced detection. | Advanced analytical reagents for mass spectrometry and chromatography. nih.gov |
Broader Significance in Natural Product Chemistry and Biosynthesis Studies
The this compound structure embodies motifs that are significant in the realm of natural alkaloids, presenting both interesting biosynthetic questions and formidable synthetic challenges.
Structural Motifs and Synthetic Challenges:
The quinolin-2(1H)-one core is a recurring motif in a variety of alkaloids isolated from plants, fungi, and bacteria. researchgate.netresearchgate.net The dimethoxy substitution pattern is also a common feature in many natural products, often crucial for their biological function. Synthesizing such polysubstituted heterocyclic systems can be challenging. Key difficulties include:
Regiocontrol: Achieving the specific 3,4-dimethoxy substitution pattern on a pre-formed quinolinone ring or constructing the ring with the desired substituents in the correct positions requires careful selection of synthetic strategy. Classical methods like the Conrad-Limpach or Knorr syntheses often have limitations regarding the scope of substituents.
Functional Group Tolerance: Many synthetic routes to quinolinones involve harsh conditions (strong acids or bases, high temperatures) that may not be compatible with sensitive functional groups on the precursors.
Overcoming these challenges often requires the development of novel synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or chemoenzymatic strategies, to build the substituted quinolinone core with greater efficiency and control.
Biosynthesis Insights:
While the specific biosynthetic pathway to this compound is not detailed in the literature, studies on other methoxylated quinoline (B57606) alkaloids, such as quinine, provide valuable insights. It was long assumed that methoxy groups were installed late in the biosynthetic pathway. However, recent research has shown that for Cinchona alkaloids, methoxylation can occur at a very early stage, specifically on the precursor tryptamine, to form 5-methoxytryptamine. nih.govbiorxiv.org This early-stage methoxylation is catalyzed by specific hydroxylase and O-methyltransferase enzymes. researchgate.netresearchgate.netmpg.de
This discovery suggests a plausible biosynthetic logic for other methoxylated quinoline natural products. It is conceivable that the dimethoxy pattern on the this compound motif could also arise from an appropriately substituted anthranilic acid precursor, which itself is derived from the tryptophan pathway. Future research involving isotope labeling studies and genome mining for relevant methyltransferase and oxygenase enzymes in producer organisms could elucidate the precise biosynthetic origins of this structural unit. Understanding these pathways is not only of fundamental scientific interest but could also enable the bio-engineering of microorganisms to produce novel "unnatural" natural products.
Q & A
Q. What are the optimal synthetic routes for 3,4-dimethoxy-1-methylquinolin-2(1H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization of substituted aniline precursors. For example, intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol, achieving yields of ~73% after 48 hours . Optimization includes adjusting reaction time, catalyst loading, and purification via flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) to isolate viscous oils or crystalline products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and methoxy group positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1680–1700 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated in related dihydroquinolinone structures .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with silica plates (ethyl acetate/hexane eluent) monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Recrystallization from ethanol or methanol enhances purity, and differential scanning calorimetry (DSC) confirms melting points .
Advanced Research Questions
Q. What strategies are effective for modifying the quinolinone core to enhance biological activity?
- Methodological Answer : Substituent variations at positions 3 and 4 (e.g., methoxy, hydroxyl, or halogen groups) influence bioactivity. For instance, introducing a 5-methoxy group in related compounds improved sigma receptor binding affinity (IC₅₀ = 0.8 µM) and antidepressant-like effects in forced-swim tests . Computational modeling (e.g., molecular docking with AutoDock Vina) predicts interactions with target proteins like enzymes or receptors .
Q. How can contradictory data on the biological activity of quinolinone derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, animal models). Standardized protocols, such as using BALB/c mice for in vivo halothane sleep tests or SH-SY5Y cells for neuroactivity screening, improve reproducibility. Meta-analyses of receptor binding data (e.g., sigma receptor vs. serotonin transporter affinities) clarify structure-activity relationships (SAR) .
Q. What are the challenges in scaling up laboratory synthesis to gram-scale production while maintaining yield?
- Methodological Answer : Scaling hydrogenation reactions requires careful control of H₂ pressure (1–3 atm) and catalyst reuse (e.g., Pd/C filtration and reactivation). Continuous-flow systems mitigate exothermic risks in nitro-group reductions. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time .
Q. How do crystallographic data inform the design of stable polymorphs for pharmaceutical applications?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O bonds) that stabilize specific polymorphs. For example, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one forms a triclinic lattice (space group P 1), with hydrogen-bonded dimers enhancing thermal stability up to 220°C . Solvent screening (e.g., DMSO vs. acetonitrile) guides polymorph selection .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
